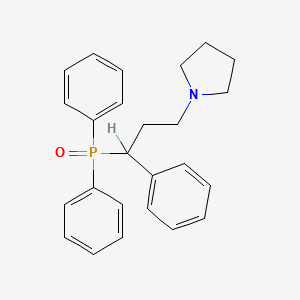
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- is a complex organic compound that features a phosphine oxide group bonded to a diphenyl structure, which is further connected to a pyrrolidinyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- typically involves the reaction of diphenylphosphine oxide with a suitable pyrrolidinyl propyl precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where diphenylphosphine oxide reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction will produce the corresponding phosphine .
Scientific Research Applications
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the pyrrolidinyl propyl group.
Triphenylphosphine oxide: Another related compound with three phenyl groups instead of the pyrrolidinyl propyl group.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- is unique due to its combination of a phosphine oxide group with a pyrrolidinyl propyl chain, providing distinct steric and electronic properties that can be leveraged in various chemical and biological applications .
Properties
CAS No. |
51713-15-6 |
|---|---|
Molecular Formula |
C25H28NOP |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(3-diphenylphosphoryl-3-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C25H28NOP/c27-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25(22-12-4-1-5-13-22)18-21-26-19-10-11-20-26/h1-9,12-17,25H,10-11,18-21H2 |
InChI Key |
UFKIWJNFTICCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















